molecular formula C7H15NO2 B7839176 (3R,4R)-3-amino-4-methylhexanoic acid

(3R,4R)-3-amino-4-methylhexanoic acid

Cat. No.: B7839176
M. Wt: 145.20 g/mol
InChI Key: JHEDYGILOIBOTL-PHDIDXHHSA-N
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Description

(3R,4R)-3-amino-4-methylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-amino-4-methylhexanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry in the molecule during the synthesis process . The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-amino-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amines .

Scientific Research Applications

(3R,4R)-3-amino-4-methylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4R)-3-amino-4-methylhexanoic acid exerts its effects involves its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R)-3-amino-4-methylhexanoic acid include other chiral amino acids and their derivatives, such as:

Uniqueness

What sets this compound apart is its specific chiral configuration, which can result in unique interactions with biological molecules and distinct chemical reactivity. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .

Properties

IUPAC Name

(3R,4R)-3-amino-4-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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